molecular formula C5H10N2OS B3056203 N-Carbamothioylisobutyramide CAS No. 6965-58-8

N-Carbamothioylisobutyramide

Cat. No. B3056203
M. Wt: 146.21 g/mol
InChI Key: QDAGIMDDJUTAFV-UHFFFAOYSA-N
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Patent
US08969373B2

Procedure details

Thiourea (152 g, 2 mol) was dissolved in toluene (1520 mL). To the solution was added isobutyryl chloride (213 g, 2 mol) under mechanical stirring. The reaction mixture was refluxed for 3 hours. TLC monitored the reaction. After the reaction completed, the reaction mixture was cooled to room temperature and filtered to remove insoluble solids. The filtrate was concentrated to dryness. The yellow solids were collected by filtration, washed with petroleum ether (100 mL×3) to appear white, dried in vacumm to give the desired product 11A (90 g, 30% yield) as a white solid (mp: 114˜116° C.).
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
1520 mL
Type
solvent
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[C:5](Cl)(=[O:9])[CH:6]([CH3:8])[CH3:7]>C1(C)C=CC=CC=1>[C:5]([NH:1][C:2]([NH2:4])=[S:3])(=[O:9])[CH:6]([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1520 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
213 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The yellow solids were collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether (100 mL×3)
CUSTOM
Type
CUSTOM
Details
dried in vacumm

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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